molecular formula C11H8O4S B2543176 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid CAS No. 87807-50-9

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2543176
CAS No.: 87807-50-9
M. Wt: 236.24
InChI Key: AORRGDHGHTZMHD-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a chemical compound belonging to the benzo[b]thiophene family. These compounds are known for their versatility and significant promise in various scientific and industrial applications. The molecular formula of this compound is C11H8O4S, and it has a molecular weight of 236.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid can be achieved through various organic synthesis methods. One common approach involves the reaction of benzo[b]thiophene derivatives with methoxycarbonylating agents under controlled conditions . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing advanced catalytic processes and efficient reaction conditions to ensure the scalability of production .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, often used in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), typically used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in various substituted benzothiophene derivatives .

Scientific Research Applications

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block for various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzo[b]thiophene-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxycarbonyl group.

    Methyl benzo[b]thiophene-2-carboxylate: This compound is the methyl ester of benzo[b]thiophene-2-carboxylic acid.

    Thianaphthene-2-carboxylic acid: This compound is a benzothiophene derivative with a carboxylic acid group at the 2-position.

Uniqueness

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group enhances its solubility in organic solvents and its potential for various chemical modifications.

Properties

IUPAC Name

3-methoxycarbonyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c1-15-11(14)8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORRGDHGHTZMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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